Imetelstat was developed by Geron Corporation and is classified as an oligonucleotide therapeutic. Its mechanism of action involves the inhibition of telomerase, an enzyme that is often upregulated in cancer cells, allowing them to maintain their telomeres and proliferate indefinitely. By targeting telomerase, imetelstat disrupts this process, leading to cellular senescence or apoptosis in susceptible cancer cells .
The synthesis of imetelstat employs a solid-phase phosphoramidite methodology. This process consists of several key steps:
This cycle is repeated multiple times (typically 12) to elongate the oligonucleotide chain before purification through high-performance liquid chromatography (HPLC) to obtain the final product .
Imetelstat has a unique molecular structure characterized by its thiophosphoramidate backbone, which enhances its stability and efficacy as a telomerase inhibitor. The compound consists of a sequence of nucleotides linked via phosphorothioate bonds, making it resistant to nucleolytic degradation. Additionally, imetelstat is covalently linked to a palmitoyl lipid moiety, which facilitates cellular uptake .
Imetelstat primarily functions through its interaction with telomerase, leading to several biochemical consequences:
Imetelstat exerts its effects primarily by inhibiting telomerase activity. The mechanism can be summarized as follows:
Research indicates that imetelstat also induces ferroptosis—a form of regulated cell death—especially in acute myeloid leukemia models .
Imetelstat exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent while minimizing off-target effects .
Imetelstat has been investigated primarily for its potential in treating various hematological malignancies:
Imetelstat (GRN163L) is a 13-mer thiophosphoramidate oligonucleotide covalently linked to a C16 palmitoyl lipid moiety. Its sequence (5′-TAGGGTTAGACAA-3′) is complementary to the template region (5′-CUAACCCUAAC-3′) of the human telomerase RNA component (hTR/hTERC). This design enables high-affinity binding (Kd ~1 nM) to hTR, sterically blocking the RNA’s accessibility to the telomerase reverse transcriptase (hTERT) catalytic subunit. Consequently, imetelstat acts as a competitive inhibitor, preventing telomerase from synthesizing telomeric DNA repeats (TTAGGG)n onto chromosomal ends. This mechanism is particularly effective in malignant cells, which exhibit 3–15-fold higher telomerase activity compared to normal somatic cells [1] [9].
The oligonucleotide backbone of imetelstat features N3′→P5′ thiophosphoramidate linkages, which confer:
Crystallographic studies reveal that imetelstat forms 14 hydrogen bonds with conserved nucleotides in the hTR pseudoknot-templating domain. Key interactions involve:
Table 1: Binding Affinity of Imetelstat to Telomerase Components
Target Site | Binding Affinity (Kd) | Key Interactions |
---|---|---|
hTR template region | 1.2 ± 0.3 nM | 14 H-bonds; Watson-Crick base pairing |
hTERT active site | 8.7 ± 1.1 nM | Electrostatic (lysine-thiophosphate) |
Telomeric DNA substrate | >100 nM | Weak, non-competitive |
Imetelstat induces rapid telomere shortening in cancer cells (50–300 bp/cell division), culminating in telomeric crisis within 10–15 population doublings. This effect is amplified in malignancies with pre-existing replicative stress, such as acute myeloid leukemia (AML) with NRAS mutations or oxidative stress gene signatures [3] [6]. In contrast, normal hematopoietic stem cells (HSCs) exhibit:
Differential susceptibility correlates with oncogene-enhanced telomerase dependency: Malignant clones with JAK2V617F or CALR mutations show 3.5-fold higher telomerase activity than normal HSCs, rendering them vulnerable to imetelstat [8].
Table 2: Telomere Shortening Kinetics Post-Imetelstat Treatment
Cell Type | Telomere Loss Rate (bp/division) | Time to Crisis (weeks) |
---|---|---|
AML blasts (patient-derived) | 220 ± 40 | 6–8 |
Pancreatic cancer cells | 180 ± 25 | 10–12 |
Normal CD34+ HSCs | 42 ± 12 | No crisis observed |
JAK2V617F+ MPN progenitors | 310 ± 55 | 4–6 |
Telomere shortening activates DNA damage responses (DDR), evidenced by:
In AML models, imetelstat triggers mitochondrial apoptosis via:
Notably, genome-wide CRISPR screens identified ferroptosis as a critical cell death mechanism. Imetelstat upregulates acyl-CoA synthetase long-chain family member 4 (ACSL4), promoting the incorporation of polyunsaturated fatty acids (PUFAs) into phospholipids. Subsequent lipid peroxidation (4-fold increase in malondialdehyde) induces iron-dependent oxidative stress, synergizing with telomere dysfunction [3].
Imetelstat influences non-telomeric pathways via:
Table 3: Non-Telomeric Pathways Modulated by Imetelstat
Pathway | Molecular Target | Functional Consequence |
---|---|---|
Cytoskeletal | RHO-GTPase | Reduced cell motility and invasion |
JAK-STAT signaling | pJAK2, pSTAT3 | Impaired proliferation of MPN clones |
Lipid metabolism | FADS2, ACSL4 | Membrane lipid peroxidation → ferroptosis |
DNA repair | 53BP1 foci | Synergistic radiosensitization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7